molecular formula C16H14O3 B161816 (S)-4-Methoxydalbergione CAS No. 2543-95-5

(S)-4-Methoxydalbergione

Cat. No.: B161816
CAS No.: 2543-95-5
M. Wt: 254.28 g/mol
InChI Key: RGSUZUQISVAJJF-LBPRGKRZSA-N
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Description

(S)-4-Methoxydalbergione is a naturally occurring compound found in certain species of the Dalbergia genus It is a type of quinone, specifically a methoxy-substituted quinone, known for its distinctive chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methoxydalbergione typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a methoxy-substituted aromatic compound.

    Oxidation: The precursor undergoes oxidation to form the quinone structure. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methoxydalbergione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation Products: Higher-order quinones.

    Reduction Products: Hydroquinones.

    Substitution Products: Various substituted quinones depending on the reagents used.

Scientific Research Applications

(S)-4-Methoxydalbergione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Methoxydalbergione involves its interaction with cellular components:

    Molecular Targets: It targets enzymes and proteins involved in oxidative stress and inflammation.

    Pathways Involved: It modulates pathways related to reactive oxygen species (ROS) and inflammatory cytokines, potentially leading to reduced oxidative damage and inflammation.

Comparison with Similar Compounds

    4-Methoxyquinone: Lacks the chiral center present in (S)-4-Methoxydalbergione.

    Dalbergione: A related compound with similar quinone structure but different substituents.

Uniqueness: this compound is unique due to its specific methoxy substitution and chiral center, which may confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSUZUQISVAJJF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)C(=CC1=O)[C@@H](C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154141
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2543-95-5
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2543-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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